1-[(e)-(4-Methylphenyl)diazenyl]pyrrolidine
Overview
Description
1-[(E)-(4-Methylphenyl)diazenyl]pyrrolidine is an organic compound characterized by the presence of a diazenyl group attached to a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(E)-(4-Methylphenyl)diazenyl]pyrrolidine typically involves the diazotization of 4-methylaniline followed by coupling with pyrrolidine. The reaction conditions often include the use of acidic media and controlled temperatures to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale diazotization processes, where 4-methylaniline is treated with nitrous acid to form the diazonium salt, which is then coupled with pyrrolidine under controlled conditions to yield this compound.
Chemical Reactions Analysis
Types of Reactions: 1-[(E)-(4-Methylphenyl)diazenyl]pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the diazenyl group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the pyrrolidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of 4-methylphenylamine derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-[(E)-(4-Methylphenyl)diazenyl]pyrrolidine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-[(E)-(4-Methylphenyl)diazenyl]pyrrolidine involves its interaction with molecular targets such as enzymes and receptors. The diazenyl group can participate in various biochemical pathways, leading to the modulation of biological activities. The compound’s effects are mediated through its ability to form covalent bonds with target molecules, altering their function and activity.
Comparison with Similar Compounds
- 1-[(E)-(4-Ethylphenyl)diazenyl]pyrrolidine
- 1-[(E)-(4-Methoxyphenyl)diazenyl]pyrrolidine
- 1-[(E)-(4-Fluorophenyl)diazenyl]pyrrolidine
Comparison: 1-[(E)-(4-Methylphenyl)diazenyl]pyrrolidine is unique due to the presence of the methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, the methyl group can enhance lipophilicity and potentially improve membrane permeability, making it a valuable compound in drug design and development.
Properties
IUPAC Name |
(4-methylphenyl)-pyrrolidin-1-yldiazene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3/c1-10-4-6-11(7-5-10)12-13-14-8-2-3-9-14/h4-7H,2-3,8-9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYPQKRQVDPMSNP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N=NN2CCCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80289457 | |
Record name | 1-[(e)-(4-methylphenyl)diazenyl]pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80289457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.26 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36651-88-4 | |
Record name | NSC60994 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60994 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-[(e)-(4-methylphenyl)diazenyl]pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80289457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.